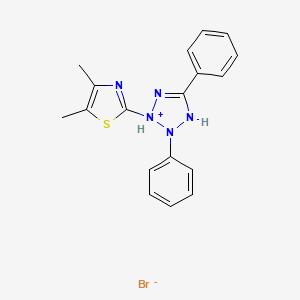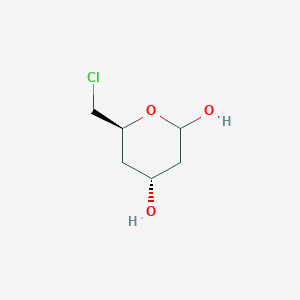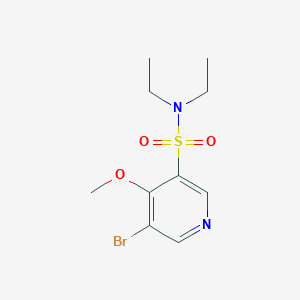
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a vinyl group substituted with a 2,3-dimethylphenyl group. It is an important intermediate in pharmaceutical synthesis and has various applications in scientific research.
準備方法
The synthesis of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves the reaction of phosphorus ylide with 2,3-dimethylphenyl-1-trityl-1H-imidazole-4-ketone. The reaction is typically carried out under stirring conditions overnight (12-16 hours). The reaction product is then filtered, concentrated, washed, and purified using a silica gel column . This method addresses the technical challenges of expensive reagents and complex operations, making it more suitable for industrial production.
化学反応の分析
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group allows for substitution reactions, particularly with halogens or other electrophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole can be compared with similar compounds such as:
Dexmedetomidine: A related compound with similar structural features, used as a sedative and analgesic.
Medetomidine: Another structurally related compound with applications in veterinary medicine.
Clonidine: A compound with similar pharmacological properties, used to treat hypertension and other conditions.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C32H28N2 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
4-[1-(2,3-dimethylphenyl)ethenyl]-1-tritylimidazole |
InChI |
InChI=1S/C32H28N2/c1-24-14-13-21-30(25(24)2)26(3)31-22-34(23-33-31)32(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-23H,3H2,1-2H3 |
InChIキー |
AFQCUSBBTZODOL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)




![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)



![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)




